N-(4-fluoro-2,6-dinitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluoro-2,6-dinitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O5/c1-4(13)10-8-6(11(14)15)2-5(9)3-7(8)12(16)17/h2-3H,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJBBIRVQSXOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2,6-dinitrophenyl)acetamide typically involves the nitration of 4-fluoroacetanilide followed by the introduction of the acetamide group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial methods also include purification steps such as recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2,6-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro groups can lead to the formation of amine derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Amino derivatives are the major products.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-fluoro-2,6-dinitrophenyl)acetamide is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2,6-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
a. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
- Structure : Features a pyrimidine-sulfanyl group and a methylpyridinyl substituent.
- Methyl groups on the pyrimidine and pyridine rings increase steric bulk and lipophilicity compared to the nitro/fluoro-substituted phenyl ring in the target compound.
- Synthesis : Synthesized via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and 2-chloro-N-(5-methylpyridin-2-yl)acetamide . This contrasts with the likely nitration/fluorination steps required for the target compound.
- Applications : Highlighted as a medical intermediate, suggesting utility in drug discovery for bioactive molecules .
b. N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide ()
- Structure : Contains three chlorine atoms on two phenyl rings.
- The dichlorophenyl group mimics structural motifs in NSAIDs like Diclofenac, indicating anti-inflammatory applications .
- Applications : Used as a reference standard for Diclofenac impurities, underscoring its relevance in pharmaceutical quality control .
c. N-Acetyl-N-(4-methylphenyl)acetamide ()
- Structure : Features acetyl and methyl groups on the phenyl ring.
- Key Differences :
- Methyl and acetyl substituents are electron-donating, reducing electrophilicity compared to nitro/fluoro groups.
- Simpler substitution patterns may enhance synthetic accessibility but limit functional diversity.
- Applications : Serves as a model compound for studying substituent effects on acetamide hydrolysis or N-acetylation reactions .
Comparative Data Table
Functional Group Impact on Bioactivity
- Nitro Groups: In the target compound, nitro groups may enhance binding to nitroreductase enzymes or confer antimicrobial activity, as seen in nitrofuran antibiotics.
- Fluorine : Improves metabolic stability and membrane permeability relative to chlorine, which is bulkier and more prone to forming toxic metabolites .
- Heterocycles : Pyrimidine and pyridine rings () enable hydrogen bonding and target specificity, whereas purely aromatic systems () prioritize hydrophobic interactions .
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-fluoro-2,6-dinitrophenyl)acetamide with high purity?
- Methodological Answer : The synthesis typically involves nitration and acetylation steps.
Nitration : Introduce nitro groups to the fluorophenyl ring using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
Acetylation : React the nitrated intermediate with acetyl chloride in anhydrous conditions, using pyridine as a catalyst to neutralize HCl byproducts.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) to achieve ≥95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–75 | 90% |
| Acetylation | AcCl, pyridine, RT | 80–85 | 95% |
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and acetamide carbonyl (δ 168–170 ppm). Compare with computed spectra (e.g., PubChem data) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O) and confirm nitro/fluoro positions, as demonstrated for analogous chloroacetamides .
- IR Spectroscopy : Validate nitro (1520–1350 cm⁻¹) and amide (1650 cm⁻¹) groups.
Q. What purification strategies are effective for removing nitro-group byproducts?
- Methodological Answer :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar nitro byproducts.
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity for biological assays .
Advanced Research Questions
Q. How do computational studies predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
- Map electrostatic potential surfaces, identifying electron-deficient regions (nitro/fluoro influence) .
- Predict regioselectivity in further substitutions (e.g., meta to nitro groups).
- Compare with experimental results (e.g., sulfonation or halogenation attempts) .
Q. What mechanistic pathways explain the compound’s potential as a protease inhibitor?
- Methodological Answer :
- Molecular Docking : Simulate binding to target enzymes (e.g., HIV-1 protease) using AutoDock Vina. The nitro groups may form hydrogen bonds with catalytic residues .
- Kinetic Studies : Measure inhibition constants (Kᵢ) via fluorogenic assays. Resolve contradictions in bioactivity data by testing under varied pH/temperature conditions .
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?
- Methodological Answer :
- Meta-Analysis : Compare datasets from multiple studies (e.g., NCI Developmental Therapeutics Program) to identify confounding variables (e.g., cell line specificity).
- Dose-Response Curves : Use the Mosmann assay (MTT protocol) to standardize IC₅₀ measurements across labs .
Q. What environmental toxicity risks are associated with this compound?
- Methodological Answer :
- OECD Guidelines : Conduct chronic aquatic toxicity tests (e.g., Daphnia magna) to classify under GHS H413 (chronic aquatic hazard) .
- Degradation Studies : Analyze photolytic breakdown products via LC-MS to assess persistence.
Q. How do structural modifications (e.g., replacing fluorine) alter bioactivity?
- Methodological Answer :
- SAR Analysis : Synthesize analogs (e.g., Cl or CH₃ substituents) and compare IC₅₀ values in anticancer assays. Fluorine’s electronegativity may enhance membrane permeability .
- Data Table :
| Analog | Substituent | IC₅₀ (μM) |
|---|---|---|
| Parent | 4-F, 2,6-NO₂ | 12.3 |
| Analog 1 | 4-Cl, 2,6-NO₂ | 18.7 |
| Analog 2 | 4-CH₃, 2,6-NO₂ | >50 |
Q. What advanced spectroscopic techniques can elucidate its solid-state behavior?
- Methodological Answer :
Q. How can this compound be leveraged in materials science (e.g., as a ligand)?
- Methodological Answer :
- Coordination Chemistry : Screen for metal-complex formation (e.g., Cu²⁺ or Fe³⁺) using UV-Vis titration. Nitro groups may act as weak-field ligands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
